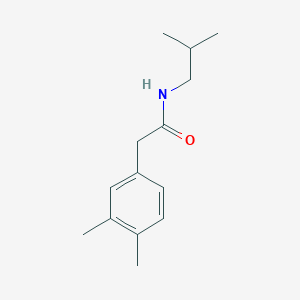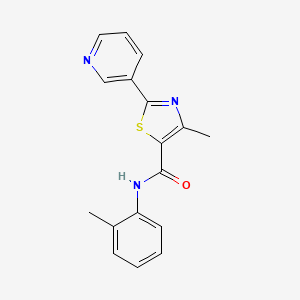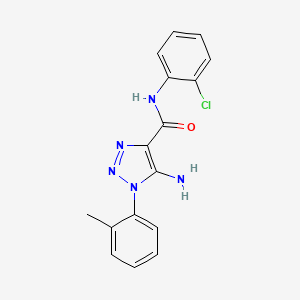
2-(3,4-dimethylphenyl)-N-isobutylacetamide
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-N-isobutylacetamide, also known as Modafinil, is a synthetic compound primarily used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil is a wakefulness-promoting agent that helps to improve cognitive function, alertness, and concentration. It has gained popularity as a "smart drug" due to its ability to enhance cognitive performance and productivity.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-dimethylphenyl)-N-isobutylacetamide is not fully understood. It is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters play a critical role in regulating wakefulness, attention, and motivation.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-N-isobutylacetamide has been shown to have several biochemical and physiological effects. It increases the levels of dopamine in the brain, which is associated with increased motivation and reward. It also increases the levels of norepinephrine, which is associated with increased alertness and attention. 2-(3,4-dimethylphenyl)-N-isobutylacetamide has been shown to decrease the levels of gamma-aminobutyric acid (GABA), which is a neurotransmitter that promotes sleep and relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethylphenyl)-N-isobutylacetamide has several advantages as a research tool. It has a long half-life, which means that it remains active in the body for an extended period. This allows researchers to conduct experiments over an extended period without needing to administer additional doses. 2-(3,4-dimethylphenyl)-N-isobutylacetamide has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other stimulants.
One of the limitations of using 2-(3,4-dimethylphenyl)-N-isobutylacetamide in lab experiments is that it is a controlled substance in some countries, which can make it difficult to obtain. Additionally, 2-(3,4-dimethylphenyl)-N-isobutylacetamide can interact with other medications and may have side effects in some individuals.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethylphenyl)-N-isobutylacetamide. One potential area of research is its use in treating depression and other mood disorders. 2-(3,4-dimethylphenyl)-N-isobutylacetamide has been shown to have antidepressant effects and may be a useful adjunct to traditional antidepressant medications.
Another area of research is the use of 2-(3,4-dimethylphenyl)-N-isobutylacetamide in enhancing cognitive function in healthy individuals. 2-(3,4-dimethylphenyl)-N-isobutylacetamide has been shown to improve memory, attention, and executive function in healthy individuals, and may be a useful tool for improving cognitive performance in a variety of settings.
Conclusion:
2-(3,4-dimethylphenyl)-N-isobutylacetamide is a synthetic compound that has gained popularity as a "smart drug" due to its ability to enhance cognitive function and productivity. It is primarily used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. 2-(3,4-dimethylphenyl)-N-isobutylacetamide has several advantages as a research tool, including a long half-life and a low potential for abuse and addiction. There are several future directions for research on 2-(3,4-dimethylphenyl)-N-isobutylacetamide, including its use in treating depression and enhancing cognitive function in healthy individuals.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenyl)-N-isobutylacetamide has been extensively studied for its potential use in various medical and non-medical applications. It has been found to be effective in treating sleep disorders, improving cognitive function, enhancing memory, and increasing motivation. 2-(3,4-dimethylphenyl)-N-isobutylacetamide has also been studied for its potential use in treating depression, ADHD, and addiction.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(2)9-15-14(16)8-13-6-5-11(3)12(4)7-13/h5-7,10H,8-9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMXOLAVOLTWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-N-(2-methylpropyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4447129.png)

![6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4447139.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4447154.png)

![N-2-biphenylyl-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4447163.png)
![3-[5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4447166.png)
![4-[(3,4-dimethylphenyl)acetyl]morpholine](/img/structure/B4447179.png)
![N-(tert-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4447184.png)

![N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4447197.png)
![methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4447204.png)
